Metformin-d6, Hydrochloride
Metformin-d6, Hydrochloride
Metformin-d6 is intended for use as an internal standard for the quantification of metformin by GC- or LC-MS. Metformin is a biguanide with diverse biological activities. Metformin (250 mg/kg, i.p.) increases hepatic AMPK activity and reduces blood glucose by more than 50% in a liver kinase B1-dependent manner in mice fed normal and high-fat diets, respectively, and reduces blood glucose by 40% in ob/ob mice. It reduces weight gain, hepatic lipid droplet content, and total cholesterol, LDL cholesterol, and triglyceride levels in the plasma of diet-induced obese mice when administered at doses of 10 or 50 mg/kg per day. It also reverses increased hepatic triglyceride and apolipoprotein A5 levels, as well as hepatic steatosis, in a dose-dependent manner in an ob/ob mouse model of non-alcoholic fatty liver disease (NAFLD). Metformin (250 mg/kg) reduces tumor growth in an HCT116 p53-\- human colon cancer mouse xenograft model, but has no effect on HCT116 p53-\- tumors overexpressing recombinant S. cerevisiae Ndi1 NADH dehydrogenase, a single-subunit ortholog of the multi-subunit mammalian mitochondrial complex I. Formulations containing metformin have been used in the treatment of type 2 diabetes.
An oral hypoglycemic agent.
Metformin-d6 contains six deuterium atoms on the two methyl substituents. It is intended for use as an internal standard for the quantification of metformin by GC- or LC-mass spectrometry. Metformin is an orally administered biguanide derivative used to lower blood glucose concentrations in patients with non-insulin-dependent diabetes mellitus. It improves insulin sensitivity and decreases insulin resistance by inhibiting Complex 1 of the mitochondrial respiratory chain and inducing AMP-activated protein kinase-dependent signaling. At 50-400 mg/kg body weight, metformin can stimulate glucose uptake in skeletal muscle and suppress hepatic gluconeogenesis in B6-Lep Metformin has also been shown to improve fatty liver disease by reversing hepatic steatosis in ob/ob mice, restoring ovarian function in polycystic ovary syndrome, and directly inhibiting tumor growth in cancer cell lines.
An oral hypoglycemic agent.
Metformin-d6 contains six deuterium atoms on the two methyl substituents. It is intended for use as an internal standard for the quantification of metformin by GC- or LC-mass spectrometry. Metformin is an orally administered biguanide derivative used to lower blood glucose concentrations in patients with non-insulin-dependent diabetes mellitus. It improves insulin sensitivity and decreases insulin resistance by inhibiting Complex 1 of the mitochondrial respiratory chain and inducing AMP-activated protein kinase-dependent signaling. At 50-400 mg/kg body weight, metformin can stimulate glucose uptake in skeletal muscle and suppress hepatic gluconeogenesis in B6-Lep Metformin has also been shown to improve fatty liver disease by reversing hepatic steatosis in ob/ob mice, restoring ovarian function in polycystic ovary syndrome, and directly inhibiting tumor growth in cancer cell lines.
Brand Name:
Vulcanchem
CAS No.:
1185166-01-1
VCID:
VC0020580
InChI:
InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3;
SMILES:
CN(C)C(=N)N=C(N)N.Cl
Molecular Formula:
C4H12ClN5
Molecular Weight:
171.66 g/mol
Metformin-d6, Hydrochloride
CAS No.: 1185166-01-1
Cat. No.: VC0020580
Molecular Formula: C4H12ClN5
Molecular Weight: 171.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Metformin-d6 is intended for use as an internal standard for the quantification of metformin by GC- or LC-MS. Metformin is a biguanide with diverse biological activities. Metformin (250 mg/kg, i.p.) increases hepatic AMPK activity and reduces blood glucose by more than 50% in a liver kinase B1-dependent manner in mice fed normal and high-fat diets, respectively, and reduces blood glucose by 40% in ob/ob mice. It reduces weight gain, hepatic lipid droplet content, and total cholesterol, LDL cholesterol, and triglyceride levels in the plasma of diet-induced obese mice when administered at doses of 10 or 50 mg/kg per day. It also reverses increased hepatic triglyceride and apolipoprotein A5 levels, as well as hepatic steatosis, in a dose-dependent manner in an ob/ob mouse model of non-alcoholic fatty liver disease (NAFLD). Metformin (250 mg/kg) reduces tumor growth in an HCT116 p53-\- human colon cancer mouse xenograft model, but has no effect on HCT116 p53-\- tumors overexpressing recombinant S. cerevisiae Ndi1 NADH dehydrogenase, a single-subunit ortholog of the multi-subunit mammalian mitochondrial complex I. Formulations containing metformin have been used in the treatment of type 2 diabetes. An oral hypoglycemic agent. Metformin-d6 contains six deuterium atoms on the two methyl substituents. It is intended for use as an internal standard for the quantification of metformin by GC- or LC-mass spectrometry. Metformin is an orally administered biguanide derivative used to lower blood glucose concentrations in patients with non-insulin-dependent diabetes mellitus. It improves insulin sensitivity and decreases insulin resistance by inhibiting Complex 1 of the mitochondrial respiratory chain and inducing AMP-activated protein kinase-dependent signaling. At 50-400 mg/kg body weight, metformin can stimulate glucose uptake in skeletal muscle and suppress hepatic gluconeogenesis in B6-Lep Metformin has also been shown to improve fatty liver disease by reversing hepatic steatosis in ob/ob mice, restoring ovarian function in polycystic ovary syndrome, and directly inhibiting tumor growth in cancer cell lines. |
|---|---|
| CAS No. | 1185166-01-1 |
| Molecular Formula | C4H12ClN5 |
| Molecular Weight | 171.66 g/mol |
| IUPAC Name | 3-(diaminomethylidene)-1,1-bis(trideuteriomethyl)guanidine;hydrochloride |
| Standard InChI | InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H/i1D3,2D3; |
| Standard InChI Key | OETHQSJEHLVLGH-TXHXQZCNSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N(C(=N)N=C(N)N)C([2H])([2H])[2H].Cl |
| SMILES | CN(C)C(=N)N=C(N)N.Cl |
| Canonical SMILES | CN(C)C(=N)N=C(N)N.Cl |
| Appearance | Assay:≥98% deuterated forms (d1-d6)A crystalline solid |
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